![molecular formula C24H29N3O3 B1253076 N-butyl-3-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxo-3-quinazolinyl]propanamide](/img/structure/B1253076.png)
N-butyl-3-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxo-3-quinazolinyl]propanamide
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Overview
Description
N-butyl-3-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxo-3-quinazolinyl]propanamide is a member of quinazolines.
Scientific Research Applications
Anticonvulsant Activity
Research exploring the anticonvulsant potential of N-butyl-3-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxo-3-quinazolinyl]propanamide derivatives has been conducted. El Kayal et al. (2022) synthesized 1-benzylsubstituted derivatives of this compound and evaluated their anticonvulsant activity using a pentylenetetrazole-induced seizures model in mice. The study aimed to determine the affinity of these derivatives to GABAergic biotargets. The results, however, showed that the synthesized substances did not demonstrate significant anticonvulsant activity (El Kayal et al., 2022).
Corrosion Inhibition
Kumar et al. (2020) investigated the corrosion inhibition ability of newly synthesized quinazoline derivatives, including those structurally similar to this compound, on mild steel in acidic media. The study found that these derivatives exhibited excellent corrosion inhibition, suggesting their potential application in protecting industrial materials (Kumar et al., 2020).
Antitumor Activity
Al-Suwaidan et al. (2016) synthesized novel 3-benzyl-substituted-4(3H)-quinazolinone analogs, structurally related to this compound, and evaluated their antitumor activity. The study demonstrated that some of these compounds exhibited broad-spectrum antitumor activity, indicating their potential as therapeutic agents in cancer treatment (Al-Suwaidan et al., 2016).
properties
Molecular Formula |
C24H29N3O3 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-butyl-3-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide |
InChI |
InChI=1S/C24H29N3O3/c1-4-5-13-25-22(28)12-14-26-23(29)20-8-6-7-9-21(20)27(24(26)30)16-19-15-17(2)10-11-18(19)3/h6-11,15H,4-5,12-14,16H2,1-3H3,(H,25,28) |
InChI Key |
SBGYTDRGYXNOOP-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=C(C=CC(=C3)C)C |
Canonical SMILES |
CCCCNC(=O)CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=C(C=CC(=C3)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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